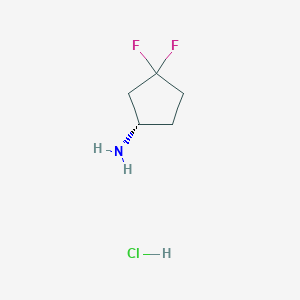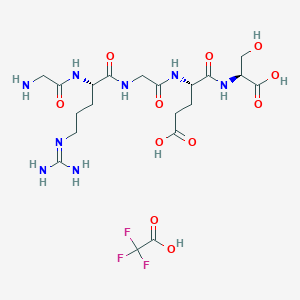
GRGES, G-R-G-E-S Trifluoroacetate
描述
Its unique properties make it valuable in pharmaceuticals, material science, and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GRGES Trifluoroacetate typically involves the interaction of specific precursors in an aqueous solution. For example, the preparation of similar trifluoroacetate compounds often involves direct interaction of the corresponding precursors, followed by purification steps .
Industrial Production Methods
Industrial production methods for trifluoroacetate compounds generally include electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
GRGES Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
GRGES Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Helps in studying cell adhesion, migration, and signal transduction processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of GRGES Trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, influencing signal transduction pathways and cellular responses . The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Trifluoroacetic Acid (TFA): A widely used reagent in organic synthesis with strong acidity and low boiling point.
Trifluoroacetate Salts: Commonly used in biological assays and drug formulations.
Uniqueness
GRGES Trifluoroacetate is unique due to its specific sequence and properties, making it particularly useful in studying peptide-receptor interactions and signal transduction pathways . Its versatility and effectiveness in various applications set it apart from other trifluoroacetate compounds.
属性
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O9.C2HF3O2/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35;3-2(4,5)1(6)7/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22);(H,6,7)/t9-,10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYIGHUMXRTPF-AELSBENASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33F3N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


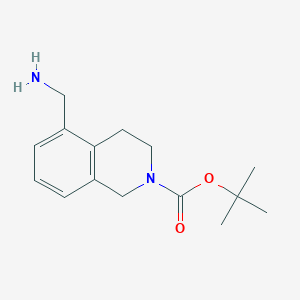
![(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1449891.png)

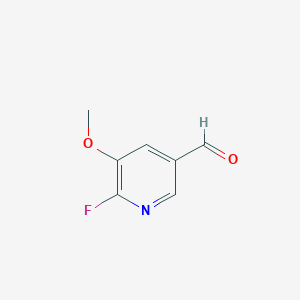
![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)
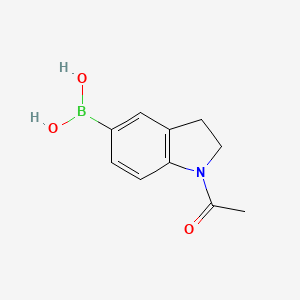
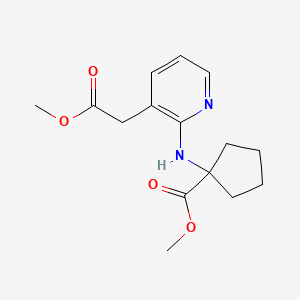
![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)
![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)
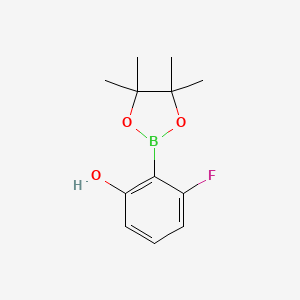
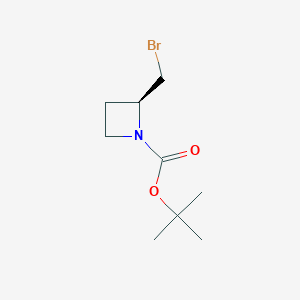
![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)
